molecular formula C25H20BrCl2P B12558272 Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide CAS No. 159418-27-6

Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide

Cat. No.: B12558272
CAS No.: 159418-27-6
M. Wt: 502.2 g/mol
InChI Key: BFWCTHJFVCGTEN-UHFFFAOYSA-M
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Description

Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide is an organophosphorus compound with the chemical formula C25H20BrCl2P. It is a quaternary phosphonium salt, characterized by the presence of a phosphonium cation and a bromide anion. This compound is typically used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with 2,5-dichlorobenzyl bromide. The reaction typically occurs in a polar organic solvent such as acetonitrile or dichloromethane. The general reaction is as follows:

Ph3P+(2,5Cl2C6H3)CH2Br[(2,5Cl2C6H3)CH2PPh3]+BrPh_3P + (2,5-\text{Cl}_2\text{C}_6\text{H}_3)\text{CH}_2\text{Br} \rightarrow [(2,5-\text{Cl}_2\text{C}_6\text{H}_3)\text{CH}_2\text{PPh}_3]^+\text{Br}^- Ph3​P+(2,5−Cl2​C6​H3​)CH2​Br→[(2,5−Cl2​C6​H3​)CH2​PPh3​]+Br−

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction: The phosphonium cation can participate in redox reactions.

    Wittig Reactions: It can form ylides, which are used in Wittig reactions to produce alkenes.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide, cyanide, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Strong Bases: Such as butyllithium for the formation of ylides in Wittig reactions.

Major Products

    Substitution Products: Depending on the nucleophile used.

    Alkenes: From Wittig reactions with aldehydes or ketones.

Scientific Research Applications

Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential therapeutic applications.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide involves its ability to form ylides, which are reactive intermediates in organic synthesis. The phosphonium cation can stabilize negative charges, making it a useful reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Methyltriphenylphosphonium Bromide: Similar structure but with a methyl group instead of the 2,5-dichlorophenyl group.

    Tetraphenylphosphonium Bromide: Contains four phenyl groups attached to the phosphorus atom.

    Triphenylphosphine Oxide: An oxidized form of triphenylphosphine.

Uniqueness

Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide is unique due to the presence of the 2,5-dichlorophenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonium salts. This makes it particularly useful in specific synthetic applications where the dichlorophenyl group is advantageous.

Properties

CAS No.

159418-27-6

Molecular Formula

C25H20BrCl2P

Molecular Weight

502.2 g/mol

IUPAC Name

(2,5-dichlorophenyl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C25H20Cl2P.BrH/c26-21-16-17-25(27)20(18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1

InChI Key

BFWCTHJFVCGTEN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=C(C=CC(=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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